molecular formula C10H21N B1200693 Pempidine CAS No. 79-55-0

Pempidine

Cat. No. B1200693
CAS RN: 79-55-0
M. Wt: 155.28 g/mol
InChI Key: XULIXFLCVXWHRF-UHFFFAOYSA-N
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Patent
US06153786

Procedure details

0.42 g (0.36 mmol) of tetrakis(triphenylphosphine)palladium(0), 20 mg (0.16 mmol) of 4-dimethylamino-pyridine and 2.87 g (18.5 mmol) of 1,2,2,6,6-penta-methylpiperidine are introduced into 30 ml of dichloromethane in a 60 ml autoclave under argon. Then 10 bar of acetylene are injected, and the autoclave is heated to 40° C. 5 g (36.6 mmol) of n-butyl chloroformate are pumped in over the course of 10 min, and then acetylene is further injected to 20 bar. The amount of acetylene taken up is replenished hourly over the course of 24 h, and, after cooling, the reaction discharge is flushed with nitrogen and the reaction mixture is distilled. n-Butyl propiolate is isolated in 85% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Quantity
20 mg
Type
catalyst
Reaction Step Five
Quantity
0.42 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
CN1C(C)(C)CC[CH2:4][C:3]1(C)C.C#C.Cl[C:15]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:16]>CN(C)C1C=CN=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.ClCCl>[C:15]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:16])[C:3]#[CH:4] |^1:34,36,55,74|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Five
Name
Quantity
2.87 g
Type
reactant
Smiles
CN1C(CCCC1(C)C)(C)C
Name
Quantity
20 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0.42 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are pumped in over the course of 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
taken up is replenished hourly over the course of 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the reaction discharge is flushed with nitrogen
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C#C)(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.